molecular formula C21H23NO5S B3970227 2-(4-methoxyphenyl)-2-oxoethyl N-(phenylcarbonyl)methioninate

2-(4-methoxyphenyl)-2-oxoethyl N-(phenylcarbonyl)methioninate

Cat. No.: B3970227
M. Wt: 401.5 g/mol
InChI Key: NTYSKRSTXHTNLF-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-2-oxoethyl N-(phenylcarbonyl)methioninate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenyl group, an oxoethyl group, and a phenylcarbonylmethioninate moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-2-oxoethyl N-(phenylcarbonyl)methioninate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route begins with the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form 4-methoxyphenyl-2-oxoethyl acetate. This intermediate is then reacted with phenyl isocyanate and methionine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing automated reactors and continuous flow systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-2-oxoethyl N-(phenylcarbonyl)methioninate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-methoxyphenyl-2-oxoethyl carboxylate, while reduction can produce 4-methoxyphenyl-2-hydroxyethyl derivatives .

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-2-oxoethyl N-(phenylcarbonyl)methioninate involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, influence cellular signaling pathways, and affect gene expression. Its effects are mediated through binding to target proteins and altering their function, which can lead to various biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxyphenyl)-2-oxoethyl N-(phenylcarbonyl)methioninate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[2-(4-methoxyphenyl)-2-oxoethyl] 2-benzamido-4-methylsulfanylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5S/c1-26-17-10-8-15(9-11-17)19(23)14-27-21(25)18(12-13-28-2)22-20(24)16-6-4-3-5-7-16/h3-11,18H,12-14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTYSKRSTXHTNLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)COC(=O)C(CCSC)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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